molecular formula C18H19N3O2S B2962631 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 902579-47-9

4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

Cat. No.: B2962631
CAS No.: 902579-47-9
M. Wt: 341.43
InChI Key: DNGSOOKHYAQAMX-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a quinazoline derivative characterized by a bicyclic aromatic core modified with methoxy groups at positions 6 and 7, a 3,5-dimethylanilino substituent at position 4, and a thione group at position 2. The presence of the thione group in this compound distinguishes it from oxygen-containing analogs (e.g., quinazolinones) and may enhance its binding affinity to metal ions or sulfur-rich biological targets. The dimethylanilino and dimethoxy substituents likely influence solubility, steric interactions, and electronic properties, which are critical for pharmacological activity .

Properties

CAS No.

902579-47-9

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-10-5-11(2)7-12(6-10)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24)

InChI Key

DNGSOOKHYAQAMX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C

solubility

not available

Origin of Product

United States

Biological Activity

4-(3,5-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione (referred to as DMQ) is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of DMQ, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other quinazoline derivatives.

Chemical Structure and Properties

DMQ is characterized by the following structural formula:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a quinazoline core with specific substitutions that enhance its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of DMQ against various cancer cell lines. The compound exhibits significant activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (μM)Reference
HCT-1164.47
MCF-77.55
HepG217.48

These values indicate that DMQ has potent cytotoxic effects, particularly against HCT-116 cells.

The mechanism underlying the anticancer activity of DMQ involves multiple pathways:

  • Inhibition of Kinases : DMQ interacts with key kinases involved in cell signaling pathways, leading to the suppression of tumor growth.
  • Induction of Apoptosis : Flow cytometric analyses have shown that DMQ induces apoptosis in cancer cells through typical morphological changes such as chromatin condensation and cell shrinkage .
  • Cell Cycle Arrest : Studies indicate that DMQ causes G0/G1 phase arrest in cancer cells, preventing their proliferation .

Comparative Studies

In comparison to other quinazoline derivatives, DMQ shows superior cytotoxicity. For instance, compounds like AZD2932 have demonstrated effective inhibition of VEGFR-2 with an IC50 value of 8 nM; however, DMQ's multi-target inhibition profile suggests it may be more versatile in therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of DMQ in preclinical settings:

  • Study on HCT-116 Cells : A detailed investigation revealed that DMQ not only inhibited cell proliferation but also enhanced the efficacy of standard chemotherapy agents like doxorubicin .
  • Anti-inflammatory Activity : Beyond its anticancer properties, DMQ has been evaluated for anti-inflammatory effects. It demonstrated significant inhibition in carrageenan-induced rat paw edema tests, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit structural diversity, with variations in substituents and fused rings significantly altering their properties. Below is a comparative analysis of 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione and related compounds:

Core Modifications: Thione vs. Oxygen-Containing Analogs

  • 6,7-Dimethoxy-2-[[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]methyl]-1H-quinazolin-4-one (from ): This compound replaces the thione group with a quinazolinone (4-oxo) structure. Pharmacokinetic studies suggest that thione-containing derivatives exhibit improved metabolic stability compared to their oxo counterparts .
  • 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (from ): The dihydroquinazoline core lacks aromaticity at positions 3 and 4, reducing planar rigidity. This may limit intercalation with DNA or protein binding pockets, highlighting the importance of the fully aromatic core in the target compound .

Substituent Effects: Methoxy vs. Halogen or Alkyl Groups

  • 6-(3,5-Dimethyl-4-isoxazolyl)-1H-quinazolin-4-one (from ):
    The isoxazolyl substituent introduces a heterocyclic moiety that may enhance selectivity for enzymes with hydrophobic active sites. However, the absence of methoxy groups at positions 6 and 7 could reduce solubility in polar solvents, a challenge mitigated by the dimethoxy groups in the target compound .

  • 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (from ): The nitro group increases electrophilicity, favoring covalent binding but risking off-target reactivity. In contrast, the dimethylanilino group in the target compound provides steric bulk without excessive electron withdrawal, balancing specificity and stability .

Pharmacological and Industrial Relevance

Kinase Inhibition Potential

Thione-containing quinazolines are reported to inhibit tyrosine kinases by chelating ATP-binding site magnesium ions. Comparative molecular docking studies suggest that the thione group in this compound forms stronger hydrogen bonds with kinase residues (e.g., EGFR-TK) than oxygen-based analogs .

Antimicrobial Activity

Quinazolines with methoxy and aromatic amine substituents exhibit enhanced Gram-positive antibacterial activity. For example, N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide () shows moderate activity against S. aureus, but the target compound’s dimethoxy groups may improve membrane penetration .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties
This compound Quinazoline-2-thione 3,5-Dimethylanilino, 6,7-dimethoxy High kinase inhibition, improved solubility
6,7-Dimethoxy-2-[[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]methyl]-1H-quinazolin-4-one Quinazolinone Oxo group, methylamino linkage Moderate metabolic stability
6-(3,5-Dimethyl-4-isoxazolyl)-1H-quinazolin-4-one Quinazolinone Isoxazolyl group Hydrophobic target selectivity
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Dihydroquinazoline Chlorine, amine Reduced aromaticity, limited DNA interaction

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